molecular formula C11H24ClNO3 B2937550 tert-butyl3-amino-2-(tert-butoxy)propanoatehydrochloride CAS No. 2460755-13-7

tert-butyl3-amino-2-(tert-butoxy)propanoatehydrochloride

Cat. No.: B2937550
CAS No.: 2460755-13-7
M. Wt: 253.77
InChI Key: STIBKECOGZAIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride: is a chemical compound with the molecular formula C11H23NO3·HCl. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions to study reaction mechanisms and pathways .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the biochemical pathways .

Medicine: In medicine, tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is used in the development of pharmaceutical compounds. It is studied for its potential therapeutic effects and its role in drug delivery systems .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings and adhesives .

Safety and Hazards

This compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride typically involves the reaction of tert-butyl 3-amino-2-(tert-butoxy)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Comparison with Similar Compounds

Uniqueness: tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-8(7-12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIBKECOGZAIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(CN)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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